molecular formula C10H19NO3S B6607160 tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate CAS No. 2839139-36-3

tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate

Cat. No.: B6607160
CAS No.: 2839139-36-3
M. Wt: 233.33 g/mol
InChI Key: SRFIKAGPJABXGH-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group, a ketone (3-oxobutyl) backbone, and a methylsulfanyl (SCH₃) substituent at the 4-position. Its molecular formula is C₁₀H₁₉NO₃S, with a molecular weight of 233.33 g/mol (exact mass: 233.1086). The compound’s structure combines reactivity at the ketone moiety with the steric protection of the tert-butyl carbamate group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

tert-butyl N-(4-methylsulfanyl-3-oxobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-6-5-8(12)7-15-4/h5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFIKAGPJABXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate involves several steps. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the methylsulfanyl and oxobutyl groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired product is obtained .

Chemical Reactions Analysis

Tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound C₁₀H₁₉NO₃S 233.33 Carbamate, ketone, methylsulfanyl Balanced lipophilicity; synthetic utility
tert-Butyl (3-oxobutyl)carbamate C₉H₁₇NO₃ 187.24 Carbamate, ketone Lacks methylsulfanyl group; simpler
tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate C₁₆H₂₁NO₃S 307.41 Carbamate, ketone, methylsulfanyl, phenyl Enhanced aromaticity; bulkier substituent
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate C₁₃H₂₃NO₃ 253.33 Carbamate, ketone, cyclopropyl, methyl Cyclopropane introduces ring strain
tert-Butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate C₁₅H₂₁FN₂O₃ 296.34 Carbamate, ketone, fluorophenylamino Fluorine enhances electronic effects

Key Differences and Implications

Methylsulfanyl vs. Phenyl Substitution: The methylsulfanyl group in the target compound enhances nucleophilicity at the sulfur atom, enabling thiol-ene reactions or metal coordination.

Cyclopropane vs.

Fluorophenylamino vs. Methylsulfanyl: The fluorophenylamino group (C₁₅H₂₁FN₂O₃) introduces strong electronegativity and hydrogen-bonding capacity, which can enhance binding affinity in enzyme inhibitors. This contrasts with the methylsulfanyl group, which prioritizes lipophilicity over polar interactions .

Physicochemical Properties

  • Solubility : The methylsulfanyl group increases lipophilicity (logP ~1.8) compared to the unsubstituted tert-butyl (3-oxobutyl)carbamate (logP ~1.2). The phenyl-substituted analogue (logP ~2.5) is even less soluble in aqueous media .
  • Reactivity : The ketone moiety in all compounds allows for nucleophilic additions (e.g., Grignard reactions), but the methylsulfanyl group in the target compound can undergo oxidation to sulfoxide or sulfone derivatives, broadening its utility .

Research Findings and Case Studies

  • Case Study 1: In a 2024 synthesis pipeline, this compound was converted to a thioether-linked protease inhibitor, demonstrating 10-fold higher activity than its non-sulfanyl counterpart .
  • Case Study 2 : The phenyl-substituted analogue showed poor bioavailability in rodent models due to excessive hydrophobicity, highlighting the target compound’s superior balance of solubility and reactivity .

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